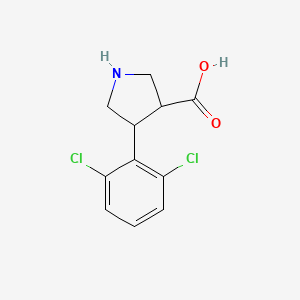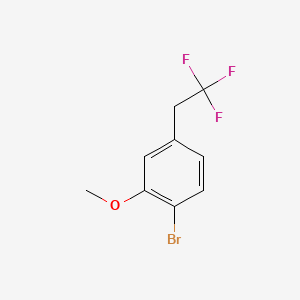
1-Bromo-2-methoxy-4-(2,2,2-trifluoroethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-methoxy-4-(2,2,2-trifluoroethyl)benzene is an organic compound with the molecular formula C9H8BrF3O. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a methoxy group, and a trifluoroethyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-methoxy-4-(2,2,2-trifluoroethyl)benzene typically involves the bromination of 2-methoxy-4-(2,2,2-trifluoroethyl)benzene. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and reagent addition, is common. Additionally, purification techniques like distillation or recrystallization are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-2-methoxy-4-(2,2,2-trifluoroethyl)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The trifluoroethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Potassium permanganate in aqueous or acidic medium is a typical reagent.
Reduction: Lithium aluminum hydride in dry ether is often employed.
Major Products Formed
Nucleophilic Substitution: Products include 2-methoxy-4-(2,2,2-trifluoroethyl)aniline or 2-methoxy-4-(2,2,2-trifluoroethyl)thiophenol.
Oxidation: The major product is 2-methoxy-4-(2,2,2-trifluoroethyl)benzaldehyde.
Reduction: The major product is 1-bromo-2-methoxy-4-ethylbenzene.
Aplicaciones Científicas De Investigación
1-Bromo-2-methoxy-4-(2,2,2-trifluoroethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cell signaling pathways.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of drugs with anti-inflammatory or anticancer properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism by which 1-Bromo-2-methoxy-4-(2,2,2-trifluoroethyl)benzene exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and affecting cellular processes. The trifluoroethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Bromo-4-(trifluoromethoxy)benzene
- (1-Bromo-2,2,2-trifluoroethyl)benzene
- 1-Bromo-4-methoxy-2-(2,2,2-trifluoroethyl)benzene
Uniqueness
1-Bromo-2-methoxy-4-(2,2,2-trifluoroethyl)benzene is unique due to the presence of both a methoxy group and a trifluoroethyl group on the benzene ring. This combination of substituents imparts distinct electronic and steric properties, influencing the compound’s reactivity and interactions with other molecules. The trifluoroethyl group, in particular, enhances the compound’s stability and lipophilicity, making it valuable in various chemical and biological applications.
Propiedades
Fórmula molecular |
C9H8BrF3O |
|---|---|
Peso molecular |
269.06 g/mol |
Nombre IUPAC |
1-bromo-2-methoxy-4-(2,2,2-trifluoroethyl)benzene |
InChI |
InChI=1S/C9H8BrF3O/c1-14-8-4-6(2-3-7(8)10)5-9(11,12)13/h2-4H,5H2,1H3 |
Clave InChI |
HBQHTFBAIWNKQW-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)CC(F)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


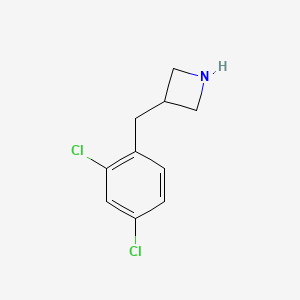


![3-{[(Tert-butoxy)carbonyl]amino}-4,4-dimethyloxolane-3-carboxylic acid](/img/structure/B13619180.png)

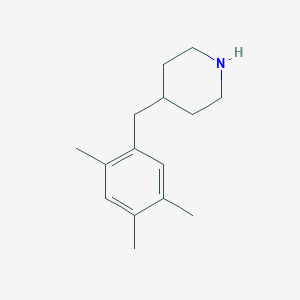
![8-Oxa-1lambda6-thia-2-azaspiro[4.5]decane-1,1-dione](/img/structure/B13619197.png)
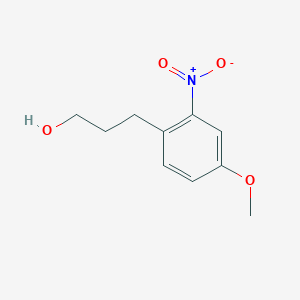
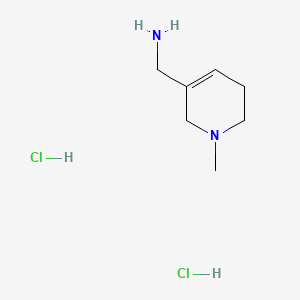
![(1R,5S,6R)-N-[2-(1-methyl-1H-indazol-3-yl)propan-2-yl]-3-azabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B13619208.png)
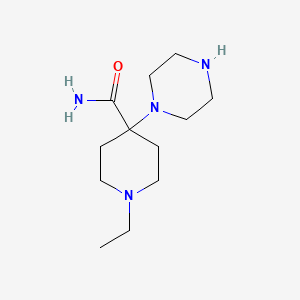
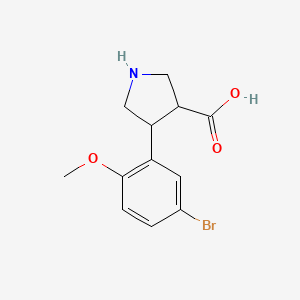
![Tert-butyl 6-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13619222.png)
